molecular formula C8H7F4N3O2 B13581418 N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine

Cat. No.: B13581418
M. Wt: 253.15 g/mol
InChI Key: LATLXHAGASNGJR-UHFFFAOYSA-N
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Description

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine (CAS 2742659-76-1) is a fluorinated pyridine derivative of significant interest in advanced chemical and pharmaceutical research. This compound, with the molecular formula C8H7F4N3O2 and a molecular weight of 253.15 g/mol, features a nitro group and a tetrafluoroethyl moiety on its pyridine ring . The incorporation of the 1,1,2,2-tetrafluoroethyl group is particularly valuable, as this emergent fluorinated substituent can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in drug discovery . The nitro group serves as a versatile synthetic handle; it can undergo a six-electron enzymatic reduction process via nitroreductases (NTRs) to form corresponding hydroxylamino and amine derivatives . This pathway is a key structural alert in medicinal chemistry, as it can be exploited in the design of prodrugs activated in hypoxic environments, such as solid tumors, or can lead to the formation of reactive intermediates that form DNA adducts . As such, this chemical serves as a crucial building block for synthesizing more complex molecules, particularly heterocyclic compounds bearing these specialized fluorinated groups, and is a valuable tool for researchers investigating nitroreduction metabolism, prodrug development, and the strategic introduction of polyfluorinated chains into target structures . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H7F4N3O2

Molecular Weight

253.15 g/mol

IUPAC Name

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine

InChI

InChI=1S/C8H7F4N3O2/c1-13-6-5(15(16)17)2-4(3-14-6)8(11,12)7(9)10/h2-3,7H,1H3,(H,13,14)

InChI Key

LATLXHAGASNGJR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)C(C(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Fluorinated Pyridinyl Amines

Preparation of fluorinated pyridinyl amines typically involves:

  • Introduction of the fluorinated alkyl group (here, 1,1,2,2-tetrafluoroethyl) onto the pyridine ring or onto an intermediate.
  • Installation of the nitro group at the appropriate position.
  • Formation of the N-methyl amine substituent on the pyridine nitrogen.

The key challenge is the selective functionalization of the pyridine ring and the incorporation of the tetrafluoroethyl group without decomposition or side reactions.

Fluoroalkyl Amino Reagents (FARs) Approach

A recent and general approach involves the use of fluoroalkyl amino reagents (FARs) , which are secondary amines bearing fluoroalkyl groups, such as 1,1,2,2-tetrafluoroethyl substituents. These reagents can be prepared by nucleophilic substitution on perfluoroalkenes with secondary amines and then used to introduce fluoroalkyl groups into heterocycles.

  • Petrov et al. (2001) described the preparation of 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (Petrov’s reagent), which can be used for fluoroalkylation reactions.
  • Walkowiak et al. extended this method to prepare other FARs from perfluoroalkenes and secondary amines, enabling the study of HF elimination and selective fluoroalkylation.

This methodology can be adapted to prepare N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine by reacting the appropriate pyridine precursor with a FAR bearing the tetrafluoroethyl group.

Nitration and Reduction Route

A classic approach to prepare aromatic amines involves:

Reduction of nitro groups to amines can be achieved by catalytic hydrogenation (H₂ with Pt catalyst) or by chemical reduction using zinc, iron, or tin(II) chloride in acidic media.

Reductive Amination

Alternatively, reductive amination can be used to install the N-methyl amine group on the pyridine ring. This involves:

  • Starting from the corresponding aldehyde or ketone derivative of the pyridine ring.
  • Reaction with methylamine to form an imine intermediate.
  • Reduction of the imine to the secondary amine using hydride sources such as sodium cyanoborohydride or catalytic hydrogenation.

This method allows for selective N-methylation and can be combined with prior nitration and fluoroalkylation steps.

Electrophilic Reagents for Fluoroalkylation

Recent advances include the use of electrophilic reagents derived from tetrafluoroethyl benzyl thioethers, which upon chlorination yield sulfenyl chlorides. These reagents can react with nucleophilic sites on heterocycles to introduce fluoroalkyl groups efficiently.

This protocol uses cheap, readily available starting materials and is scalable, making it suitable for preparing fluorinated pyridinyl amines on a larger scale.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations References
Fluoroalkyl Amino Reagents (FARs) Perfluoroalkenes + secondary amines; nucleophilic substitution Direct introduction of tetrafluoroethyl group; high selectivity Requires specialized FARs synthesis
Nitration + Reduction + N-Methylation Nitration reagents (HNO₃/H₂SO₄), reducing agents (Zn/HCl, catalytic H₂), methylating agents Well-established; versatile Multistep; possible side reactions
Reductive Amination Aldehyde/ketone + methylamine + hydride source Selective N-methylation; mild conditions Requires carbonyl precursor
Electrophilic Fluoroalkylation Tetrafluoroethyl sulfenyl chlorides + pyridine derivatives Scalable; efficient fluoroalkylation Requires preparation of sulfenyl chlorides

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrafluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

5-Nitro-N-(1-phenylethyl)-2-pyridinamine ()

  • Structure : Shares the nitro group and pyridinamine core but substitutes the tetrafluoroethyl group with a 1-phenylethyl moiety.

3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine ()

  • Structure : Contains a thiadiazole ring fused to pyridine, with cyclopropoxy and methylpyridinyl substituents.
  • This analog demonstrated macrofilaricidal activity, suggesting that nitrogen-rich heterocycles (e.g., thiadiazole) may confer bioactivity distinct from fluorinated pyridines .

Physicochemical and Environmental Properties

Compound Substituents log Pow (Predicted/Reported) Bioaccumulation Potential
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine Nitro, methylamine, tetrafluoroethyl Not available Likely low (fluorinated groups reduce bioaccumulation)
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether () Fluorinated ether 2.18 No data available
5-Nitro-N-(1-phenylethyl)-2-pyridinamine () Nitro, phenylethyl ~3.0 (estimated) Higher due to aromaticity
  • Fluorination Impact: The tetrafluoroethyl group in the target compound likely reduces log Pow compared to aromatic substituents (e.g., phenylethyl), as seen in related fluorinated ethers (log Pow = 2.18) . This property may enhance aqueous solubility and reduce bioaccumulation risks relative to non-fluorinated analogs.

Biological Activity

N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and research findings related to its activity.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C8_8H7_7F4_4N3_3O2_2
  • Molecular Weight: 253.15 g/mol
  • CAS Number: 2742659-76-1

The compound features a pyridine ring substituted with a nitro group and a tetrafluoroethyl group. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Pyridine Ring: Initial formation of the pyridine structure.
  • Nitration Reaction: Introduction of the nitro group through electrophilic aromatic substitution.
  • Fluorination Process: Incorporation of the tetrafluoroethyl group.

These steps often utilize controlled conditions to optimize yield and purity while minimizing by-products .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Redox Reactions: The nitro group can participate in redox reactions, influencing cellular redox states.
  • Lipophilicity and Membrane Permeability: The tetrafluoroethyl moiety enhances the compound's lipophilicity, potentially affecting its absorption and distribution within biological systems.

Research Findings

Recent studies have investigated various aspects of the biological activity of this compound:

  • Antimicrobial Properties:
    • In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
  • Anti-inflammatory Effects:
    • Preliminary research suggests that this compound may possess anti-inflammatory properties. In cellular models, it has been shown to inhibit pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .
  • Enzyme Interactions:
    • Investigations into enzyme interactions reveal that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles in treated cells.

Case Studies

A notable case study involved the examination of this compound's effects on human cell lines:

  • Study Design: Human epithelial cells were treated with varying concentrations of this compound.
  • Results: The study found a dose-dependent decrease in cell viability at higher concentrations, alongside increased apoptosis markers. These findings suggest a potential role in cancer therapeutics but warrant further investigation into safety and efficacy .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

Compound NameMolecular StructureBiological Activity
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amineStructureModerate antimicrobial effects; less potent than tetrafluoroethyl variant
N-methyl-pyridin derivativesVariesGenerally lower activity; lacks specific functional groups present in target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine, and how do reaction conditions impact yield?

  • Methodology :

  • Step 1 : Nitration and fluorination of the pyridine core. For example, nitration at the 3-position can be achieved using HNO₃/H₂SO₄, followed by tetrafluoroethylation via radical or nucleophilic substitution (e.g., using 1,1,2,2-tetrafluoroethyl iodide under Pd catalysis) .
  • Step 2 : Methylation of the pyridin-2-amine group. Dimethylamine or methyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C are typical .
  • Critical Parameters : Temperature control (±2°C) and anhydrous conditions to avoid side reactions (e.g., hydrolysis of the tetrafluoroethyl group).
  • Table 1 : Representative Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0°C → RT65–70≥95%
Tetrafluoroethylation1,1,2,2-Tetrafluoroethyl iodide, Pd(PPh₃)₄, DMF, 80°C50–5590%
MethylationCH₃I, K₂CO₃, DMF, 60°C85≥98%

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the tetrafluoroethyl group’s presence and symmetry (δ ~ -120 to -140 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₉H₈F₄N₂O₂ requires m/z 264.0422 [M+H]⁺).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (95% purity threshold for biological assays) .

Q. How do the electron-withdrawing groups (nitro and tetrafluoroethyl) influence the compound’s electronic properties?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced electron density at the pyridine ring’s 2-amine group, enhancing electrophilic reactivity .
  • Experimental Validation : Hammett substituent constants (σₚ for -NO₂ = +0.78; σₘ for -CF₂CF₂H ≈ +0.45) predict increased acidity of the amine proton (pKa ~ 4.5–5.0) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for key synthetic steps?

  • Methodology :

  • DoE (Design of Experiments) : Systematic variation of solvents (DMF vs. THF), catalysts (Pd vs. Cu), and temperature to identify optimal conditions. For example, Pd(PPh₃)₄ in DMF at 80°C improves tetrafluoroethylation yields by 15% compared to CuI .
  • In Situ Monitoring : ReactIR or LC-MS tracking of intermediates to detect side reactions (e.g., nitro group reduction under reductive conditions) .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?

  • Methodology :

  • Directing Groups : Use of temporary protecting groups (e.g., Boc on the amine) to guide nitration/tetrafluoroethylation to the 3- and 5-positions .
  • Metal-Mediated C–H Activation : Pd-catalyzed C–H bond functionalization with tetrafluoroethyl iodide, achieving >90% regioselectivity .

Q. How does the tetrafluoroethyl group impact the compound’s environmental persistence or bioaccumulation potential?

  • Methodology :

  • Log Pow Measurement : Experimental determination via shake-flask method (predicted log Pow = 2.18 for similar fluorinated pyridines) .
  • Biodegradation Assays : OECD 301F testing to assess mineralization rates in activated sludge (data gaps noted for tetrafluoroethyl-containing compounds) .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity prediction to targets like kinase enzymes (e.g., EGFR).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Example Issue : Discrepancies in reported tetrafluoroethylation yields (50–70%).

  • Root Cause : Variability in catalyst loading (5–10 mol% Pd) and purity of 1,1,2,2-tetrafluoroethyl iodide.
  • Resolution : Standardize reagent sources (e.g., >98% purity) and pre-activate Pd catalysts with reducing agents (e.g., Zn dust) .

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